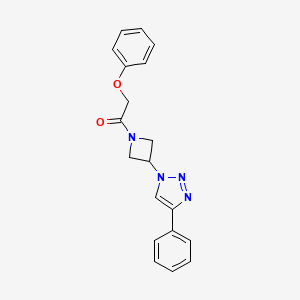

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenoxy-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-19(14-25-17-9-5-2-6-10-17)22-11-16(12-22)23-13-18(20-21-23)15-7-3-1-4-8-15/h1-10,13,16H,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPORWFPJKQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives . The phenoxy group is often incorporated via etherification reactions using phenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exhibits significant antimicrobial activity . The triazole ring is particularly effective in inhibiting the growth of various fungi and bacteria by interfering with their enzymatic processes. Similar compounds have been reported to bind to the active sites of enzymes critical for microbial survival, leading to cell death or growth inhibition .

Anticancer Potential

The compound has also been studied for its anticancer properties . It has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. The mechanism involves apoptosis induction in cancer cells through the activation of biochemical pathways that lead to programmed cell death .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone:

Study on Antimicrobial Activity

A comparative study demonstrated that compounds with similar triazole structures exhibited potent antifungal activity against Candida species and other pathogenic fungi. The binding affinity to enzymatic targets was significantly higher than that of traditional antifungal agents .

Investigation into Anticancer Mechanisms

In vitro studies showed that this compound could reduce cell viability in various cancer cell lines by inducing apoptosis. The research highlighted its potential as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The phenoxy and azetidine groups contribute to the overall binding affinity and specificity of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

Key Findings :

- The target compound’s synthesis (if using Fe₃O₄@Pectin@Cu(II)) would align with high atom economy (AE >90%) and low E-factor (<0.2), indicating minimal waste generation .

- CuO nanoparticles, while effective, show lower efficiency compared to immobilized Cu(II) catalysts, emphasizing the importance of catalyst design .

Spectroscopic and Physical Properties

Table 3: NMR Data for Selected Compounds

Insights :

- The target compound’s azetidine ring is expected to show distinct ¹H NMR signals near δ 3.5–4.0 ppm for its -CH₂-N- protons, differing from piperidine’s δ 3.4–3.6 ppm .

- The carbonyl (C=O) resonance in ¹³C NMR (~190–195 ppm) is consistent across ethanone derivatives, confirming structural integrity .

Biological Activity

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates a phenoxy group, a triazole ring, and an azetidine moiety, which contribute to its potential as a therapeutic agent in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is , with a molecular weight of 334.4 g/mol. The compound's structure facilitates interactions with biological targets, enhancing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2 |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 2034265-19-3 |

The biological activity of this compound can be attributed to its structural components:

- Triazole Ring : Known for its ability to inhibit enzyme activity, particularly in fungal and bacterial systems. The nitrogen atoms in the triazole moiety are crucial for binding to the active sites of various enzymes .

Antimicrobial Properties

Research indicates that 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exhibits significant antimicrobial activity. It has been tested against various pathogens, showing promising results in inhibiting the growth of bacteria and fungi.

| Microorganism | Inhibition Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium tuberculosis | 0.5–1.0 μg/mL |

The compound has shown effectiveness against multidrug-resistant strains, making it a candidate for further development in treating infections resistant to conventional antibiotics .

Anticancer Activity

The triazole-containing compounds are recognized for their potential in oncology. Studies have suggested that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell division and apoptosis. For example, it has been reported to induce apoptosis in cancer cells through mechanisms that involve the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of derivatives similar to 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone. These studies highlight its potential as a lead compound for drug discovery:

- Synthesis and Evaluation : In one study, researchers designed derivatives based on the triazole structure and evaluated their antimicrobial and anticancer properties. Several derivatives exhibited lower IC50 values compared to standard drugs like Fluconazole .

- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins associated with cancer progression and microbial resistance. These findings suggest that further optimization could enhance its efficacy .

Q & A

Q. What statistical tools are recommended for analyzing biological assay reproducibility?

- Answer : Use Grubbs’ test to identify outliers in triplicate experiments and ANOVA to assess significance (p < 0.05). reported IC50 values with ±5% SEM, ensuring robust conclusions. For non-linear dose-response curves, apply Hill slope modeling in GraphPad Prism .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.